Einecs 281-288-7

Description

Significance of Chemical Compound Studies in Contemporary Chemistry and Related Fields

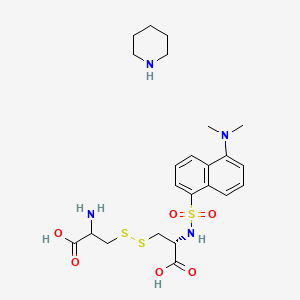

The investigation of chemical compounds is paramount in advancing contemporary chemistry and interconnected disciplines. Such studies drive the discovery of new materials with novel properties, the development of more effective pharmaceuticals, and a deeper understanding of biological processes at a molecular level. The compound Einecs 281-288-7, chemically known as Piperidine (B6355638), compd. with N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-L-cystine (1:1), exemplifies this significance. It is a derivative of the amino acid L-cystine, featuring a fluorescent dansyl group, and is complexed with piperidine. nih.govontosight.ai This unique structure makes it a valuable tool in various scientific domains.

The primary significance of this compound lies in its fluorescent properties, conferred by the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. nih.govmdpi.com Fluorescent molecules are instrumental in modern biochemistry and cell biology, acting as probes to visualize and quantify biological molecules and processes. nih.govfsu.edu By attaching this fluorescent tag to cystine, a crucial amino acid in many proteins, researchers can study protein structure, function, and dynamics. ontosight.ainih.gov Potential applications include its use as a therapeutic agent due to its ability to interact with biological molecules, and as a component in advanced medical technologies like diagnostic assays and drug delivery systems. ontosight.ai The study of such fluorescently labeled amino acids contributes to a more profound comprehension of enzyme mechanisms and protein-protein interactions. rsc.orgresearchgate.net

Historical Context of Chemical Compound Investigation Methodologies

The methodologies for investigating chemical compounds have evolved dramatically over time. Early chemical studies relied on classical techniques such as elemental analysis and simple chemical reactions to deduce the composition of substances. The advent of spectroscopic techniques in the 20th century revolutionized chemical analysis.

The investigation of compounds like this compound is intrinsically linked to the history of fluorescence spectroscopy and chromatography. The use of dansyl chloride to fluorescently label amino acids dates back to the mid-20th century, where it was a key reagent for N-terminal amino acid sequencing of proteins. nih.govbsu.edu This method allowed for the identification of the first amino acid in a peptide chain, a crucial step in determining protein structure.

The development of high-performance liquid chromatography (HPLC) provided a powerful tool for separating and quantifying these fluorescently labeled amino acids with high sensitivity and resolution. researchgate.netresearchgate.net Over the years, the combination of derivatization techniques, like dansylation, with advanced analytical instrumentation has become a standard approach in proteomics and metabolomics. nih.gov The continuous refinement of these methodologies, including the use of different derivatizing agents and more sensitive detectors, has enabled the analysis of increasingly complex biological samples. researchgate.net

Scope and Objectives of Academic Inquiry into Chemical Compounds

Academic inquiry into chemical compounds like this compound is driven by a range of objectives, from fundamental scientific understanding to the development of practical applications. A primary goal is to elucidate the relationship between a compound's molecular structure and its chemical and physical properties. For this specific compound, research would aim to characterize its fluorescence properties, such as its excitation and emission spectra, quantum yield, and sensitivity to its environment. science.gov

A significant area of academic research is the application of such compounds as tools in biological research. The objective is to design and synthesize fluorescent probes that can selectively target and report on specific molecules or events within a living cell. rsc.orgresearchgate.net For instance, researchers are actively developing dansyl-based probes for the highly selective detection of cysteine, which plays a critical role in various physiological and pathological processes. rsc.orgresearchgate.net

Furthermore, academic inquiry extends to exploring the therapeutic potential of novel chemical entities. ontosight.ai For a compound like this compound, research objectives might include investigating its interactions with specific enzymes or receptors, and evaluating its potential as a drug candidate. The broader scope of such research is to expand the chemical toolbox available to scientists for both basic research and the development of new technologies.

Detailed Research Findings

Research into N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-L-cystine and its derivatives has yielded valuable data regarding its physicochemical and spectroscopic properties.

Physicochemical Properties

The core molecule, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-L-cystine, has been characterized to determine its fundamental physical and chemical attributes.

| Property | Value |

| Molecular Formula | C18H23N3O6S3 |

| Molecular Weight | 473.6 g/mol |

| IUPAC Name | (2R)-2-amino-3-[[(2R)-2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]propanoic acid |

| CAS Number | 32442-99-2 |

Data sourced from PubChem. nih.gov

Spectroscopic Data of Dansyl Derivatives

The fluorescent properties of the dansyl group are central to the utility of this compound. The excitation and emission wavelengths can vary depending on the solvent environment.

| Derivative | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| Dansyl Glycine | 324 nm | 559 nm |

| General Dansyl Amino Acids | ~328 nm | ~530 nm |

Data compiled from various sources on dansyl derivatives. researchgate.netresearchgate.net

Properties

CAS No. |

83916-72-7 |

|---|---|

Molecular Formula |

C23H34N4O6S3 |

Molecular Weight |

558.7 g/mol |

IUPAC Name |

2-amino-3-[[(2R)-2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]propanoic acid;piperidine |

InChI |

InChI=1S/C18H23N3O6S3.C5H11N/c1-21(2)15-7-3-6-12-11(15)5-4-8-16(12)30(26,27)20-14(18(24)25)10-29-28-9-13(19)17(22)23;1-2-4-6-5-3-1/h3-8,13-14,20H,9-10,19H2,1-2H3,(H,22,23)(H,24,25);6H,1-5H2/t13?,14-;/m0./s1 |

InChI Key |

FEEMKSWIKKSDMG-IJDFPQMLSA-N |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CSSCC(C(=O)O)N)C(=O)O.C1CCNCC1 |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)N)C(=O)O.C1CCNCC1 |

Origin of Product |

United States |

Theoretical Frameworks in Chemical Compound Science

Quantum Mechanical Approaches to Compound Behavior

Quantum mechanics provides the fundamental principles for describing the electronic structure and properties of molecules.

Computational chemistry is an indispensable tool for predicting the behavior of molecules. For sydnones, various computational methods have been employed to understand their structure and electronic properties. Semi-empirical methods like MNDO, AM1, and PM3, as well as ab initio methods at different levels of theory (e.g., STO-3G, 3-21G, 6-31G**), have been used to calculate the geometry of sydnone (B8496669) rings. rsc.org While these methods can accurately reproduce the geometry of appended phenyl rings, they often struggle to provide a completely satisfactory description of the sydnone ring itself. rsc.org

Computational studies are also crucial in understanding reaction mechanisms. For instance, in the [3+2] cycloaddition reactions of sydnones with alkynes, computational chemistry helps in identifying the steric and electronic factors that influence the regioselectivity of the products. beilstein-journals.org

Table 1: Computational Parameters for Sydnone Derivatives

| Parameter | Method | Value | Reference |

|---|---|---|---|

| Dipole Moment | MNDO | Overestimated | rsc.org |

| Dipole Moment | STO-3G | Best ab initio result | rsc.org |

| HOMO-LUMO Gap | DFT/B3LYP/6-311G** | 3.95 eV | x-mol.net |

This table is interactive and can be sorted by clicking on the column headers.

Density Functional Theory (DFT) has become a popular and powerful method for studying organic molecules due to its balance of accuracy and computational cost. mdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to optimize molecular structures and calculate various properties. mdpi.com

For compounds similar to 3-(4-methoxyphenyl)sydnone, DFT is used to analyze:

Molecular Geometry: To obtain optimized bond lengths and angles which can be compared with experimental data from X-ray crystallography. x-mol.netmdpi.com

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high kinetic stability. x-mol.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and help identify sites susceptible to electrophilic or nucleophilic attack. mdpi.comorientjchem.org

Vibrational Frequencies: Calculated IR and Raman spectra can be compared with experimental spectra to aid in structural confirmation. mdpi.com

NBO Analysis: Natural Bond Orbital (NBO) analysis helps in understanding hyperconjugative interactions and charge delocalization within the molecule. x-mol.net

DFT studies on related structures have shown that the charge distribution in the sydnone ring is complex and highly dependent on the computational method used. rsc.org

Spectroscopic and Spectrometric Principles in Compound Characterization

The precise structure and properties of a chemical compound are experimentally determined using a variety of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for the structural elucidation of organic compounds, including 3-(4-methoxyphenyl)sydnone.

¹H NMR Spectroscopy: Provides information about the chemical environment of hydrogen atoms. For a related compound, 3-(4-methoxyphenyl)-4-phenylsydnone, the methoxy (B1213986) group protons appear as a singlet around 3.89 ppm, and the aromatic protons appear as multiplets in the range of 7.01-7.40 ppm. researchgate.net

¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms. In the same compound, the methoxy carbon is observed at 55.8 ppm, while the carbons of the sydnone ring and the phenyl rings appear at various chemical shifts, providing a carbon skeleton fingerprint. researchgate.net

IR Spectroscopy: Identifies functional groups. Sydnones typically show a characteristic carbonyl (C=O) stretching frequency in the range of 1718-1770 cm⁻¹. researchgate.net

Table 2: Spectroscopic Data for 3-(4-methoxyphenyl)-4-phenylsydnone

| Technique | Nucleus/Group | Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| ¹H NMR | -OCH₃ | 3.89 (s, 3H) | researchgate.net |

| ¹H NMR | Aromatic-H | 7.01-7.40 (m) | researchgate.net |

| ¹³C NMR | -OCH₃ | 55.8 | researchgate.net |

| ¹³C NMR | Sydnone & Aromatic C | 109.2-167.0 | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 3-(4-methoxyphenyl)-4-phenylsydnone, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (268 g/mol ). researchgate.net The fragmentation pattern can provide valuable clues about the compound's structure. A common fragmentation pathway for sydnones involves the loss of the NO group. researchgate.net High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. mdpi.com

Principles of Chemical Kinetics and Thermodynamics Applied to Compound Transformations

The study of chemical kinetics and thermodynamics is essential for understanding the rates and feasibility of chemical reactions involving sydnones. A significant area of research for sydnones is their participation in [3+2] cycloaddition reactions with alkynes to form pyrazoles. beilstein-journals.orgresearchgate.net

The kinetics of these reactions are influenced by several factors:

Solvent Polarity: The rates of these cycloadditions show a small dependence on solvent polarity. beilstein-journals.org

Substituent Effects: The nature of the substituents on both the sydnone and the alkyne can affect the reaction rate. For reactions with dimethyl acetylenedicarboxylate (B1228247) (DMAD), a Hammett reaction constant (ρ) of +0.3 to +0.4 was observed, indicating a slight sensitivity to substituent electronic effects. beilstein-journals.org

Activation Parameters: The activation entropy (ΔS≠) for these reactions is typically large and negative (-106 to -121 J·mol⁻¹·K⁻¹), which is consistent with a concerted, highly ordered transition state. beilstein-journals.org

The reaction mechanism is generally believed to proceed through a concerted [3+2] cycloaddition to form a bicyclic intermediate, which then eliminates carbon dioxide to yield the pyrazole (B372694) product. beilstein-journals.org The thermodynamics of the sydnone system can influence the stoichiometry and outcome of these reactions. whiterose.ac.uk

Advanced Methodologies in Chemical Compound Synthesis

Retrosynthetic Analysis for Complex Chemical Structures

Retrosynthetic analysis of the target nitrated pyrazoles identifies the immediate precursor as 3,5-dimethylpyrazole. The synthesis of this core structure is a classic example of heterocyclic chemistry, typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

A logical disconnection of the C-N bonds in the 3,5-dimethylpyrazole ring points to acetylacetone (pentane-2,4-dione) and hydrazine as the primary starting materials. This is a well-established and efficient route for constructing the pyrazole (B372694) ring system. The subsequent introduction of the nitro group is a functional group interconversion (FGI) step, achieved through an electrophilic aromatic substitution reaction on the pre-formed pyrazole ring.

Retrosynthetic Pathway:

Figure 1: Retrosynthetic disconnection of 3,5-dimethyl-4/5-nitro-1H-pyrazole, leading back to acetylacetone and hydrazine.

Catalytic Approaches in Compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of pyrazole synthesis. Both homogeneous and heterogeneous catalysts are employed to accelerate the key bond-forming steps.

The condensation reaction between acetylacetone and hydrazine to form 3,5-dimethylpyrazole can be effectively catalyzed by homogeneous acid catalysts. Acids such as glacial acetic acid, formic acid, or propionic acid are used to protonate the carbonyl groups of acetylacetone, increasing their electrophilicity and facilitating the nucleophilic attack by hydrazine. google.comgoogle.com This acid catalysis accelerates the initial condensation and subsequent cyclization/dehydration steps, leading to high yields of the pyrazole product under mild conditions. google.compatsnap.com Protic pyrazole complexes themselves have been explored as versatile ligands in homogeneous catalysis for various transformations, highlighting the rich coordination chemistry of the pyrazole scaffold. nih.gov

For industrial-scale production, heterogeneous catalysts are often preferred due to their ease of separation and recyclability. In pyrazole synthesis, solid acid catalysts can replace homogeneous acids. For the nitration step, solid catalysts such as octahedral zeolite or silica have been used to promote the reaction between a pyrazole substrate and a nitrating agent like fuming nitric acid. nih.gov The use of heterogeneous catalysts aligns with green chemistry principles by simplifying workup procedures and minimizing waste. nih.gov For example, a cerium-based metal-organic framework, [Ce(L-Pro)2]2(Oxa), has been demonstrated as a highly efficient and recyclable heterogeneous catalyst for the synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines. rsc.org

Table 1: Comparison of Catalytic Methods for Pyrazole Synthesis

| Catalyst Type | Example | Role in Synthesis | Advantages |

|---|---|---|---|

| Homogeneous | Glacial Acetic Acid google.comgoogle.com | Acid catalysis of condensation-cyclization | Mild conditions, high yields |

| Homogeneous | Protic Pyrazole Ru Complex nih.gov | Transfer hydrogenation | High activity in specific transformations |

| Heterogeneous | [Ce(L-Pro)2]2(Oxa) rsc.org | Lewis acid catalysis of condensation | Recyclable, easy separation, high efficiency |

| Heterogeneous | Zeolite/Silica nih.gov | Solid acid catalysis of nitration | Promotes nitration, reusable |

Green Chemistry Principles in Sustainable Compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of pyrazoles has been adapted to incorporate several principles of green chemistry. A key development is the use of environmentally benign solvents, particularly water. The synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate can be performed efficiently in water, which serves as a low-cost and non-toxic solvent. google.compatsnap.comscribd.com

Furthermore, multicomponent reactions (MCRs) represent a highly atom-economical approach to building molecular complexity. nih.gov The synthesis of pyrazole derivatives often utilizes MCRs where aldehydes, malononitrile, hydrazine, and a β-ketoester are combined in a one-pot process, minimizing waste and purification steps. nih.govmdpi.com Energy-efficient techniques like microwave irradiation have also been successfully applied to accelerate these reactions, often leading to higher yields in significantly shorter times compared to conventional heating. mdpi.comnih.gov

Table 2: Green Approaches in Pyrazole Synthesis

| Green Principle | Application | Benefit |

|---|---|---|

| Safer Solvents | Use of water as a solvent for condensation google.comscribd.com | Reduced toxicity, low cost, simplified workup |

| Atom Economy | One-pot multicomponent reactions nih.govmdpi.com | High efficiency, reduced waste, step economy |

| Energy Efficiency | Microwave-assisted synthesis mdpi.comnih.gov | Shorter reaction times, increased yields |

| Renewable Feedstocks | Use of bio-organic catalysts researchgate.net | Sustainable, non-toxic catalysis |

Flow Chemistry and Automated Synthesis Techniques

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering enhanced safety, control, and scalability. nih.gov The synthesis of pyrazoles is well-suited to flow processes. For instance, a two-step flow synthesis can be designed where an acetophenone is first condensed with dimethylformamide dimethyl acetal (DMADMF) to form an enaminone intermediate, which is then reacted with hydrazine in a second reactor to generate the pyrazole product. galchimia.com

This approach allows for precise control over reaction parameters such as temperature and residence time, which is particularly beneficial for managing exothermic reactions like nitration. nih.gov Automated synthesis platforms, often coupled with flow reactors, enable the rapid production and screening of libraries of pyrazole derivatives for applications in drug discovery and materials science. acs.orgwhiterose.ac.uknih.gov For example, a fully automated, unattended synthesis of a 192-member array of 1,5-biaryl pyrazoles has been reported using a polymer-assisted solution-phase (PASP) method on a robotic synthesizer. acs.org

Mechanistic Investigations of Chemical Compound Reactivity

Elucidation of Reaction Mechanisms via Spectroscopic Monitoring

The study of the reaction kinetics of AEEA, particularly its reaction with CO2, has been significantly advanced through the use of spectroscopic monitoring techniques. The stopped-flow technique is a prominent method employed to measure the pseudo-first-order rate constants (k₀) of this reaction. researchgate.netrti.org This technique allows for the rapid mixing of reactants and the subsequent monitoring of the reaction progress on a millisecond timescale, typically by observing changes in the absorbance of a pH indicator.

In the reaction between AEEA and CO2 in aqueous solutions, two primary mechanisms have been proposed and correlated with experimental data: the zwitterion mechanism and the termolecular mechanism. researchgate.netrti.org The zwitterion mechanism involves the direct reaction of the amine with CO2 to form a zwitterionic intermediate, which is then deprotonated by a base in the solution. For both aqueous and non-aqueous systems involving AEEA, the zwitterion mechanism with a rapid deprotonation step has been shown to correlate well with the observed kinetic data. rti.org

Kinetic measurements have been performed under various conditions, including different temperatures and concentrations of AEEA in both aqueous and non-aqueous (methanol and ethanol) solutions. researchgate.netrti.org These studies provide valuable data for understanding the fundamental steps involved in the reaction and for the design of processes utilizing AEEA.

Kinetic Isotope Effects (KIE) in Mechanism Determination

The determination of kinetic isotope effects (KIE) is a powerful tool for elucidating reaction mechanisms by providing insight into the bond-breaking and bond-forming steps in the rate-determining step of a reaction. This is achieved by measuring the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes.

Despite the utility of this technique, a review of the available scientific literature reveals a lack of specific studies on the kinetic isotope effects for the reactions of 2-((2-aminoethyl)amino)ethanol (Einecs 281-288-7). While the principles of KIE are well-established in physical organic chemistry, their direct application to probe the mechanistic details of AEEA's reactivity, for instance in its reaction with CO2, has not been reported. Such studies could, for example, involve the use of deuterated AEEA to probe the role of N-H bond cleavage in the reaction mechanism. The absence of such data indicates a potential area for future research to further refine the understanding of AEEA's reaction pathways.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry has emerged as a crucial tool for investigating the reaction pathways and transition states of chemical reactions involving AEEA. scispace.com Quantum mechanical calculations, such as those based on density functional theory (DFT), have been employed to model the reaction of AEEA with CO2 and to study its thermal degradation mechanisms.

These computational studies provide detailed energetic profiles of the reaction, including the energies of reactants, products, intermediates, and transition states. For instance, in the context of CO2 capture, computational analyses have shown that AEEA exhibits superior performance compared to monoethanolamine (MEA) due to its ability to sorb CO2 at the primary amine and desorb it from the secondary amine. scispace.com

Furthermore, computational modeling has been instrumental in understanding the thermal degradation of AEEA in the presence of CO2. These studies have proposed reaction mechanisms for the formation of various degradation products, such as 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA), and have calculated the reaction energies for these pathways. acs.org The insights gained from these computational models are vital for predicting the stability and long-term performance of AEEA in industrial applications.

Solvent Effects on Reaction Rates and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity. For the reaction of AEEA with CO2, the effect of the solvent has been a key area of investigation. Studies have compared the reaction kinetics in aqueous solutions to those in non-aqueous solvents such as methanol and ethanol. researchgate.netrti.org

It has been consistently observed that the reaction rate of CO2 with AEEA is significantly faster in aqueous systems compared to methanol or ethanol. researchgate.netrti.org This is attributed to the role of water in stabilizing the charged intermediates and facilitating proton transfer steps in the reaction mechanism. The pseudo-first-order reaction rate constants for the reaction of AEEA with CO2 are notably higher in water than in alcoholic solvents. rti.org

| Solvent | Relative Reaction Rate with CO2 | Reference |

|---|---|---|

| Aqueous | Much Faster | researchgate.netrti.org |

| Methanol | Slower | researchgate.netrti.org |

| Ethanol | Slower | researchgate.netrti.org |

Influence of Substituent Effects on Compound Reactivity

The reactivity of a molecule can be systematically modified by introducing different substituent groups. The study of these substituent effects, often quantified through linear free-energy relationships such as the Hammett equation, provides valuable insights into the electronic and steric influences on the reaction mechanism.

A thorough search of the scientific literature indicates that there are no specific studies focused on the systematic investigation of substituent effects on the reactivity of 2-((2-aminoethyl)amino)ethanol (this compound). Research in this area would involve the synthesis of a series of AEEA derivatives with various substituents on the amino groups or the ethanol backbone and the subsequent measurement of their reaction rates. Such studies would allow for a quantitative correlation between the electronic properties of the substituents and the reactivity of the molecule. The absence of such research presents an opportunity for future investigations to expand the understanding of the structure-reactivity relationships within this class of compounds.

Environmental Transformation and Fate of Chemical Compounds

Degradation Pathways in Environmental Compartments

The degradation of this complex molecule in the environment can proceed through both abiotic and biotic pathways. Abiotic processes are primarily driven by physical factors such as sunlight and water, while biotic degradation is mediated by microorganisms and their enzymatic activities in soil and aquatic systems.

In aquatic environments, the primary abiotic degradation pathways for organic compounds are photolysis (degradation by light) and hydrolysis (reaction with water).

Sulfonamide Moiety (Dansyl group): Sulfonamides are generally considered to be hydrolytically stable under neutral environmental pH conditions, with long half-lives. researchgate.net However, their degradation can be influenced by pH. researchgate.net Photolysis, on the other hand, can be a significant degradation pathway for sulfonamides in sunlit surface waters. nih.govmdpi.com The rate of photolysis can be affected by the presence of other substances in the water that act as photosensitizers. nih.gov While specific kinetic data for the dansyl group within this particular compound is not available, the general behavior of sulfonamides suggests a higher susceptibility to photolysis than hydrolysis in the aquatic environment. mdpi.comacs.org

L-Cystine Moiety: Amino acids, including L-cystine, are susceptible to transformation in sunlit surface waters through both direct photochemical reactions and indirect processes involving photochemically produced reactive oxygen species like hydroxyl radicals. nih.gov

Piperidine (B6355638) Moiety: Piperidine is expected to undergo rapid degradation when exposed to UV light in the atmosphere, suggesting that photolysis could be a relevant abiotic degradation pathway in aquatic environments as well, particularly in the upper sunlit layers. jubilantingrevia.com

Table 1: Predicted Abiotic Degradation Susceptibility

| Chemical Moiety | Photolysis | Hydrolysis |

|---|---|---|

| Dansyl (Sulfonamide) | Significant | Generally Slow |

| L-Cystine | Susceptible | Possible |

| Piperidine | Rapid (in atmosphere) | Less Significant |

Oxidative transformations, particularly driven by photochemically generated reactive species, are a key abiotic degradation route for all components of this molecule. The dansyl group, L-cystine, and piperidine are all susceptible to attack by hydroxyl radicals. nih.gov For sulfonamides, modification of the amino group and destruction of the sulfonamide bridge are primary chemical degradation pathways. nih.gov For amino acids, these oxidative processes can alter their structure and availability in aquatic ecosystems. nih.gov

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of organic compounds from the environment.

Sulfonamide Moiety (Dansyl group): A variety of microorganisms, including bacteria and fungi, have been shown to degrade sulfonamides. nih.gov The efficiency of this biodegradation can depend on various environmental factors such as the type and concentration of the sulfonamide, and the characteristics of the soil or water. nih.gov The primary transformation pathways in biological degradation often involve modification of the amino group and cleavage of the sulfonamide bridge. nih.gov

L-Cystine Moiety: L-cysteine, the reduced form of L-cystine, is considered to be readily biodegradable. carlroth.commdpi.com Microorganisms possess specific metabolic pathways for the degradation of L-cysteine. ontosight.ai The degradation of amino acids is a fundamental process in the carbon and nitrogen cycles, with the initial step often being the removal of the amino group. researchgate.net

Table 2: Microbial Degradation Potential

| Chemical Moiety | Biodegradability | Key Microbial Genera |

|---|---|---|

| Dansyl (Sulfonamide) | Variable | Microbacterium, various bacteria and fungi |

| L-Cystine | Readily Biodegradable | Wide range of microorganisms |

| Piperidine | Readily Biodegradable | Pseudomonas, Mycobacterium |

Sulfonamide Moiety (Dansyl group): The microbial degradation of sulfonamides is facilitated by enzymes, primarily oxidoreductases. nih.gov These enzymes can catalyze the modification of the amino group and the cleavage of the S-N bond in the sulfonamide bridge. nih.gov

L-Cystine Moiety: The microbial metabolism of L-cysteine involves several key enzymes. For instance, cysteine dioxygenase catalyzes the conversion of L-cysteine to L-cysteine sulfinate, which is a step in one of the major degradation pathways. ontosight.ai Cysteine desulfhydrases are another class of enzymes involved in L-cysteine degradation. nih.gov The initial step in the degradation of many amino acids is the removal of the α-amino group, a reaction catalyzed by pyridoxal (B1214274) phosphate-dependent transaminases, oxidoreductases, or carbon–oxygen lyases. researchgate.net

Piperidine Moiety: In Pseudomonas species, the initial step of piperidine degradation involves the enzyme γ-glutamylpiperidide synthetase, which glutamylates the piperidine molecule. nih.gov This is followed by hydroxylation catalyzed by a cytochrome P450 monooxygenase. nih.gov In Mycobacterium species, the degradation is also initiated by a cytochrome P450 monooxygenase, which leads to the cleavage of the C-N bond. researchgate.net

Atmospheric Degradation Mechanisms

Once released into the atmosphere, N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is subject to degradation by various chemical processes. Its persistence in the air is largely determined by its reactivity with naturally occurring atmospheric oxidants.

Photochemical Oxidation by Hydroxyl Radicals

Reactions with Ozone and Other Atmospheric Oxidants

In addition to hydroxyl radicals, N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is expected to degrade in the air by reacting with ozone and other atmospheric chemicals. amazonaws.com The presence of a double bond in the bicycloheptene ring structure makes it susceptible to attack by ozone (O₃), a common atmospheric oxidant. This reaction, known as ozonolysis, would cleave the double bond and lead to the formation of smaller, more oxidized degradation products. Reaction with nitrate (B79036) radicals (NO₃), which are most prevalent during nighttime, is another potential degradation pathway for unsaturated organic compounds.

Transport and Distribution in Environmental Systems

The movement and partitioning of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide through different environmental compartments—air, water, soil, and sediment—are governed by its physicochemical properties.

| Property | Value | Reference |

|---|---|---|

| Vapor Pressure | 1.84 x 10⁻⁵ mm Hg | amazonaws.com |

| Water Solubility | <1 mg/L | amazonaws.com |

| LogP (Octanol-Water Partition Coefficient) | 3.71 at 24°C | chemicalbook.com |

Volatilization from Aqueous and Soil Phases

Volatilization describes the transfer of a chemical from a liquid or solid phase to a gaseous phase. The tendency of a compound to volatilize from water is often described by its Henry's Law Constant, while volatilization from soil is influenced by its vapor pressure and its tendency to adsorb to soil particles. Given the low water solubility (<1 mg/L) and moderate vapor pressure (1.84 x 10⁻⁵ mm Hg) of N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide, its potential for volatilization is considered moderate. amazonaws.comchemicalbook.com While it does not readily dissolve in water, the portion that does can slowly partition into the atmosphere. From soil surfaces, its low vapor pressure suggests that volatilization is not a primary dissipation route compared to partitioning into soil organic matter.

Leaching and Runoff Potentials in Terrestrial Systems

The mobility of a chemical in soil, including its potential to leach into groundwater or be carried away by surface runoff, is largely determined by its sorption characteristics. The key parameter for this is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). ladwp.com A high Koc value indicates that a chemical will bind strongly to the organic matter in soil and is therefore less likely to be mobile. ecetoc.org

N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is expected to bind moderately to all soil types. amazonaws.com The U.S. EPA has utilized a Koc value of 899 mL/g in drinking water risk assessments, classifying its mobility as moderate. amazonaws.com Due to this moderate sorption, the potential for the compound to move from the site of application with rain or irrigation water is considered moderate. amazonaws.com Runoff is most likely to occur when the compound is adsorbed to soil particles that are subsequently eroded by surface water flow.

| Parameter | Value (mL/g) | Soil Type | Reference |

|---|---|---|---|

| Koc | 636 | Sand | amazonaws.com |

| Koc | 3,106 | Clay | amazonaws.com |

| Koc (for risk assessment) | 899 | General | amazonaws.com |

Adsorption and Desorption Phenomena in Soil and Sediment

Adsorption is the process by which a chemical binds to the surface of solid particles, such as soil or sediment. For non-polar organic compounds like N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide, this binding is primarily to the organic carbon fraction of the solid matrix. ecetoc.org The compound's high octanol-water partition coefficient (LogP = 3.71) indicates its lipophilic (fat-loving) nature, which drives it to partition out of the aqueous phase and onto organic matter. chemicalbook.com

The measured Koc values, ranging from 636 to 3,106 mL/g depending on the soil composition, confirm a moderate to strong adsorption potential. amazonaws.com This strong binding means that once in the soil or sediment, the compound is relatively immobile. orst.edu Desorption, the release of the adsorbed chemical back into the water phase, is expected to be slow. This persistence in the solid phase, combined with slow microbial degradation, can lead to its accumulation in soil and sediment over time. amazonaws.com

Table of Compound Names

| Name | Type |

| N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide | Primary Chemical Name |

| N-(2-ethylhexyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | IUPAC Name |

| MGK 264 | Common Name |

| N-Octyl bicycloheptene dicarboximide | Synonym |

| Octacide 264 | Synonym |

| Synergist 264 | Synonym |

| Van Dyk 264 | Synonym |

Environmental Persistence Assessment Methodologies

The evaluation of a chemical's persistence in the environment is a critical component of risk assessment, indicating the length of time a substance can remain in various environmental compartments before being broken down. Methodologies for this assessment are well-established and are generally categorized into laboratory-based degradation studies, real-world field dissipation studies, and computational predictive models.

Laboratory studies are fundamental in determining the intrinsic degradation potential of a chemical under controlled environmental conditions. These studies typically investigate biotic degradation (biodegradation) by microorganisms in soil and water, as well as abiotic degradation processes such as hydrolysis, photolysis, and oxidation. Standardized test guidelines, for instance those provided by the Organisation for Economic Co-operation and Development (OECD), are often employed to ensure data comparability and reliability.

While laboratory studies provide insights into degradation potential, field dissipation studies offer a more holistic view of a chemical's behavior under real-world conditions. These studies track the decline of a substance in a specific field environment over time, accounting for a combination of degradation, leaching, runoff, and volatilization. The complexity of natural ecosystems, with their variable climatic conditions, soil types, and microbial communities, can significantly influence a chemical's persistence.

In the absence of empirical data, Quantitative Structure-Activity Relationships (QSARs) can serve as a valuable predictive tool. QSAR models use the molecular structure of a chemical to estimate its physicochemical properties and environmental fate, including its potential for degradation and persistence. These in silico models are built upon extensive databases of experimentally determined properties for a wide range of chemicals.

While QSARs are widely used in chemical risk assessment, specific QSAR predictions for the environmental fate of Einecs 281-288-7 have not been identified in the available literature. The application of QSAR models would require specialized software and expertise to predict properties such as biodegradability, soil sorption, and atmospheric oxidation rates based on its complex molecular structure. Such predictions could offer a preliminary assessment of its likely environmental behavior, but would ideally need to be validated with experimental data.

Inability to Identify Chemical Compound "this compound" Prevents Article Generation

Efforts to generate a detailed scientific article on the chemical compound designated as "this compound" have been halted due to the inability to identify a specific substance corresponding to this identifier. Extensive searches for this European Inventory of Existing Commercial Chemical Substances (EINECS) number have not yielded a recognized chemical entity.

Initial investigations suggest that the numerical sequence "281-288" within the provided identifier may not be part of a valid EINECS number. Instead, this sequence has appeared in search results as page number ranges in various scientific publications and conference proceedings. For instance, references such as "Chem. Phys. 222, (1997) 281-288" and "Proceedings - 2014 IEEE 10th International Conference on Intelligent Computer Communication and Processing, ICCP 2014, pp. 281-288" have been noted.

The accurate identification of a chemical compound is a fundamental prerequisite for gathering and presenting scientifically accurate information regarding its analytical methodologies. Without a verifiable chemical identity, it is impossible to proceed with the requested article structure, which was to focus on advanced analytical techniques for the detection and quantification of the specified compound.

Consequently, the sections and subsections outlined in the user's request, including:

Advanced Analytical Methodologies for Chemical Compound Detection and Quantification

Advanced Spectroscopic Methods for Trace Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

cannot be developed as the subject of the analysis is unknown.

Therefore, this report serves to inform the user of the foundational issue with the provided identifier. No article can be generated until a valid and recognized chemical name or a correct EINECS number is provided.

Electroanalytical Techniques for Compound Characterization

Electroanalytical methods offer a powerful and often advantageous alternative to traditional chromatographic techniques for the determination of electroactive compounds like N-(4-ethoxyphenyl)acetamide. These techniques are typically characterized by their high sensitivity, rapid response, and cost-effectiveness. The electrochemical behavior of N-(4-ethoxyphenyl)acetamide is central to its detection, with its oxidation at an electrode surface providing the basis for quantification.

Various modifications to working electrodes have been explored to enhance the sensitivity and selectivity of N-(4-ethoxyphenyl)acetamide detection. For instance, the use of an electrochemically reduced graphene oxide (ERGO) modified electrode has demonstrated a higher current response and lower oxidation potential for phenacetin compared to nitrogen-doped graphene electrodes . Another approach involves the development of electrochemical sensors based on electrospun MoS2@SnO2 modified carbon nanofiber composite materials, which provide a high surface area and numerous active sites for improved electrochemical performance researchgate.net.

Voltammetric techniques, such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), are commonly employed for the quantification of N-(4-ethoxyphenyl)acetamide. These methods offer excellent sensitivity and can distinguish the analyte's signal from potential interferences. For example, a boron-doped diamond (BDD) electrode has been successfully used for the simultaneous determination of paracetamol and caffeine in pharmaceutical formulations using SWV and DPV, showcasing the potential for multicomponent analysis nih.gov. The principle behind these techniques involves applying a potential ramp to the working electrode and measuring the resulting current, which is proportional to the concentration of the analyte.

The table below summarizes the performance of different electroanalytical methods for the determination of N-(4-ethoxyphenyl)acetamide and related compounds.

| Electrode/Sensor | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

| MoS2@SnO2 modified carbon nanofiber | Electrochemical Sensor | 0.05 - 7200 | 0.016 | researchgate.net |

| Electrochemically reduced graphene oxide (ERGO) electrode | Voltammetry | Not specified | 0.91 | |

| Nanodiamond-modified glassy carbon electrode | Square-wave Voltammetry | 0.79 - 100 | 0.18 | mdpi.com |

| Boron-doped diamond electrode | Differential Pulse Voltammetry | 0.5 - 83 | 0.49 (for paracetamol) | nih.gov |

| GO/Fe3O4@SiO2/SPE | Differential Pulse Voltammetry | 0.5 - 100 | 0.1 | nih.gov |

Method Validation and Quality Assurance in Chemical Analysis

The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of experimental data. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For the analysis of N-(4-ethoxyphenyl)acetamide, key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and specificity.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve. For instance, in the simultaneous determination of paracetamol and caffeine using a boron-doped diamond electrode, excellent linearity was observed with a correlation coefficient close to 1 nih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ) represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are crucial parameters for determining the sensitivity of the analytical method. For example, a gold nanoparticle-based immunochromatographic strip developed for the detection of phenacetin reported a limit of detection of 0.21 ng/mL nih.gov.

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

The following table presents typical validation parameters for an analytical method for N-(4-ethoxyphenyl)acetamide.

| Validation Parameter | Typical Value/Range | Description |

| Linearity (R²) | > 0.99 | Indicates a strong correlation between concentration and response. |

| Accuracy (Recovery %) | 95 - 105% | The percentage of the true amount of analyte that is detected. |

| Precision (%RSD) | < 5% | The degree of scatter between a series of measurements. |

| Specificity | No interference from matrix components | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |

Quality Assurance (QA) encompasses all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. In chemical analysis, QA involves adherence to standard operating procedures (SOPs), regular calibration of instruments, use of certified reference materials, and participation in proficiency testing schemes. A robust quality assurance program ensures the ongoing reliability of the analytical data generated for N-(4-ethoxyphenyl)acetamide.

Regulatory Science and Chemical Compound Management

Global Chemical Inventories and Classification Systems

The management and control of chemical substances are fundamentally reliant on their inclusion in national and regional inventories. These inventories serve as a baseline for regulatory actions, distinguishing between existing and new chemicals.

European Union's REACH Regulation and EINECS Inventory

In the European Union, the primary regulation governing chemicals is REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). L-glutamic acid, N-coco acyl derivs., monosodium salts, is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS), which is a cornerstone of the REACH regulation. thegoodscentscompany.com Its presence on EINECS, with the number 281-288-7, signifies it as an "existing substance," meaning it was on the market in the European Community between 1 January 1971 and 18 September 1981.

Substances listed on EINECS are subject to the registration requirements of REACH. The European Chemicals Agency (ECHA) maintains a registration dossier for this substance, which indicates that for certain endpoints, such as specific target organ toxicity (both single and repeated exposure), the available data is "conclusive but not sufficient for classification". europa.eu This highlights the ongoing process of data evaluation under REACH.

Under the connected Classification, Labelling and Packaging (CLP) Regulation, which aligns the EU system with the United Nations' Globally Harmonized System (GHS), there appears to be some variance in the classification of this substance. While some sources indicate that it is not classified as a hazardous substance, another safety data sheet suggests it "causes serious eye irritation" and is "harmful to aquatic life with long lasting effects". thegoodscentscompany.comchem-on.co.kr

Table 1: EINECS and REACH Information for L-glutamic acid, N-coco acyl derivs., monosodium salts

| Identifier | Value |

| EINECS Number | 281-288-7 |

| CAS Number | 84776-51-2 / 68187-32-6 |

| REACH Status | Registered (Existing Substance) |

| GHS Classification | Not Classified / Causes serious eye irritation, Harmful to aquatic life |

Data sourced from multiple chemical information databases.

Toxic Substances Control Act (TSCA) in the United States

In the United States, the Toxic Substances Control Act (TSCA) is the principal legislation for regulating chemicals in commerce. L-glutamic acid, N-coco acyl derivs., monosodium salts, is listed on the TSCA Chemical Substance Inventory. epa.gov Specifically, it is designated as an "active" substance on the non-confidential portion of the inventory. lookchem.com This "active" status means that the chemical is currently in commercial use in the United States.

The Environmental Protection Agency (EPA) maintains the TSCA inventory, which is a dynamic list that undergoes regular updates. epa.gov The inclusion of this compound on the active inventory means that its manufacture, import, processing, and use are subject to TSCA's reporting and record-keeping requirements.

Data Requirements for Regulatory Compliance and Risk Assessment

To achieve regulatory compliance and conduct thorough risk assessments, a substantial amount of data is required. This data informs regulators about the potential hazards of a substance and the level of exposure that may pose a risk to human health and the environment.

The risk assessment process typically involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.gov For a substance like L-glutamic acid, N-coco acyl derivs., monosodium salts, this would involve a comprehensive evaluation of its physicochemical properties, as well as its toxicological and ecotoxicological profiles.

Data required for a complete assessment would include, but is not limited to:

Physicochemical Data: such as melting/boiling point, vapor pressure, and water solubility.

Toxicological Data: covering acute toxicity, skin and eye irritation, sensitization, repeated dose toxicity, mutagenicity, carcinogenicity, and toxicity to reproduction.

Ecotoxicological Data: including effects on aquatic organisms (fish, invertebrates, algae) and potential for bioaccumulation.

The ECHA registration dossier for this substance references the need for such data, although for some endpoints, the information is currently deemed insufficient for a definitive classification. europa.eu This underscores the iterative nature of chemical risk assessment, where data gaps can be identified and subsequently filled through further testing and research.

International Harmonization of Chemical Regulations

The global nature of the chemical industry has necessitated efforts to harmonize chemical regulations across different countries and regions. The most significant of these is the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

The GHS provides a standardized framework for classifying chemicals according to their hazards and communicating this information through labels and safety data sheets (SDS). As noted earlier, there is some inconsistency in the GHS classification of L-glutamic acid, N-coco acyl derivs., monosodium salts. While some safety data sheets indicate no classification, another suggests it poses a hazard to eyes and the aquatic environment. thegoodscentscompany.comchem-on.co.kr This can occur as different data sources or interpretations of that data are used by various suppliers or regulatory bodies.

The goal of international harmonization is to resolve such discrepancies and ensure that a chemical's hazards are communicated consistently worldwide. This facilitates international trade and, more importantly, enhances the protection of human health and the environment by providing clear and universally understood information on chemical hazards. The ongoing implementation and refinement of the GHS are crucial steps toward achieving this global standard.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways for Underserved Chemical Spaces

The core structure of N-(4-hydroxyphenyl)retinamide is derived from the formal condensation of all-trans-retinoic acid's carboxy group with the amino group of 4-aminophenol. nih.govchemicalbook.com The classical synthesis involves converting all-trans-retinoic acid into its acyl chloride, which is then reacted with 4-hydroxyaniline. nih.gov While effective, future research is focused on developing more efficient, scalable, and environmentally benign synthetic routes.

A key area of development is the exploration of novel analogs to populate "underserved chemical spaces." This involves creating derivatives of 4-HPR that possess unique properties. For instance, a one-step, scalable procedure was recently developed to synthesize N-(4-ethoxyphenyl)-retinamide (4-EPR), a crucial internal standard for analytical studies of 4-HPR, achieving quantitative yield without extensive purification. mdpi.com This streamlined approach, which reacts all-trans-retinoic acid with p-phenetidine, serves as a model for future syntheses of other analogs.

Future synthetic strategies are likely to focus on:

Flow Chemistry: Continuous manufacturing processes can offer better control over reaction parameters, leading to higher purity and yield while minimizing waste.

Biocatalysis: Utilizing enzymes to catalyze specific steps in the synthesis can lead to highly stereospecific products under mild conditions, reducing the need for harsh reagents.

Click Chemistry: Employing highly efficient and specific reactions to "click" together molecular building blocks could rapidly generate a diverse library of 4-HPR derivatives for screening.

By modifying the phenyl ring or the retinoid polyene chain, chemists can fine-tune the compound's properties, creating new molecules for research and potential application. For example, the synthesis of N-(4-trifluromethylphenyl)retinamide (4TPR) was developed to study the role of the hydroxyl group in the parent molecule's activity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical science. nih.gov While specific AI models for N-(4-hydroxyphenyl)retinamide are not yet widely published, the application of these technologies to the broader class of retinoids and nuclear receptor modulators provides a clear roadmap for future research. acs.orgrsc.org

Generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), are being used to design novel molecules from the ground up. nih.govresearchgate.net These models can be "trained" on databases of known compounds, like retinoids, to learn the underlying rules of chemical structure and activity. acs.orgresearchgate.net Subsequently, they can generate new, virtual molecules with a high probability of interacting with specific biological targets like the Retinoid X Receptor (RXR). nih.govrsc.org For example, generative models have been successfully used to design novel RXR modulators. nih.govacs.org

The integration of AI in the discovery pipeline for 4-HPR analogs could involve:

Predictive Modeling: ML algorithms can predict the physicochemical properties, and potential biological activity of virtual 4-HPR derivatives, allowing researchers to prioritize the synthesis of only the most promising candidates. acs.org

De Novo Design: AI can design entirely new molecular structures inspired by 4-HPR that are optimized for specific properties, such as enhanced stability or target affinity. nih.gov

Reaction Prediction: AI tools can predict the most efficient synthetic pathways for novel 4-HPR analogs, accelerating the development cycle. ucl.ac.uk

This data-driven approach significantly reduces the time and cost associated with traditional trial-and-error discovery, opening the door to a new generation of retinoid-based compounds. ucl.ac.uk

Advanced Materials Science Applications of Chemical Compounds

The unique structure of N-(4-hydroxyphenyl)retinamide, featuring a conjugated polyene system and a functionalized aromatic ring, makes it an intriguing candidate for applications in materials science. The extended π-conjugation in the retinoid backbone is responsible for its interaction with light and its electronic properties, which are foundational for use in advanced materials.

Potential future applications include:

Organic Electronics: Retinoid-based structures can be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to absorb and emit light, coupled with the potential for charge transport along the conjugated system, is a key area of investigation.

Nanomaterials: 4-HPR could be incorporated into nanomaterials, such as nanoparticles or nanorods, to create functional composites. For instance, research has explored the synergistic effects of 4-HPR with silver nanoparticles (AgNPs), demonstrating how the compound's properties can be combined with those of inorganic materials. science.gov

Smart Gels and Polymers: By functionalizing 4-HPR and incorporating it as a monomer, it may be possible to create "smart" polymers that respond to stimuli like light or changes in chemical environment. These materials could have applications in controlled-release systems or as sensors.

The development of these applications will require a deep understanding of the compound's solid-state properties and its interactions with other materials, representing a fertile ground for future research.

Theoretical Predictions and Experimental Validation in Chemical Compound Science

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules like N-(4-hydroxyphenyl)retinamide, guiding experimental work and providing insights that are difficult to obtain through experiments alone. nih.gov

Theoretical Predictions: Using methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can model various aspects of 4-HPR. nih.govtandfonline.com

Electronic Properties: The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be calculated to understand its reactivity and spectral properties.

Intermolecular Interactions: MD simulations can model how 4-HPR interacts with other molecules, such as proteins or solvent molecules, which is crucial for understanding its behavior in complex systems. nih.gov For example, computational models have been built to understand how various chemicals, including retinoids, interact with the retinoic acid signaling pathway. frontiersin.orgresearchgate.net

Experimental Validation: These theoretical predictions are validated and refined through experimental techniques.

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Vis spectroscopy provide data on the molecule's structure and electronic transitions, which can be compared directly with computed spectra. mdpi.comiarc.fr

X-ray Crystallography: This technique provides the definitive solid-state structure of a compound, serving as the ultimate benchmark for theoretical geometry predictions.

Binding Assays: Experimental measurement of binding affinities to target proteins validates predictions from docking and MD simulations.

The synergy between theoretical prediction and experimental validation creates a powerful feedback loop. Predictions guide experiments toward the most promising avenues, while experimental results help to improve the accuracy of the computational models. This integrated approach is essential for deepening the fundamental understanding of N-(4-hydroxyphenyl)retinamide and accelerating the discovery of its future applications.

Data Tables

Table 1: Computed Properties of N-(4-hydroxyphenyl)retinamide and a Key Metabolite

This table presents a comparison of theoretically computed physicochemical properties for N-(4-hydroxyphenyl)retinamide and its major O-glucuronide metabolite. These values are essential for predictive models in chemical discovery and materials science.

| Property | N-(4-hydroxyphenyl)retinamide (4-HPR) | N-((4-Hydroxyphenyl)retinamide)-O-glucuronide | Reference |

| Molecular Formula | C₂₆H₃₃NO₂ | C₃₂H₄₁NO₈ | nih.govnih.gov |

| Molecular Weight | 391.5 g/mol | 567.7 g/mol | nih.govnih.gov |

| XLogP3 | 7.3 | 5.3 | nih.govnih.gov |

| Hydrogen Bond Donors | 2 | 5 | nih.govnih.gov |

| Hydrogen Bond Acceptors | 2 | 9 | nih.govnih.gov |

Data sourced from PubChem computational models.

Table 2: Research on Synthetic Analogs of N-(4-hydroxyphenyl)retinamide

This table summarizes key synthetic analogs of 4-HPR developed for research purposes, highlighting the modifications and their scientific rationale.

| Analog Name | Modification from 4-HPR | Synthetic Reagents | Purpose of Synthesis | Reference |

| N-(4-methoxyphenyl)retinamide (4MPR) | Hydroxyl (-OH) group replaced by a methoxy (B1213986) (-OCH₃) group | N/A (Primary in vivo metabolite) | To study the effect of the hydroxyl group on biological activity. | nih.gov |

| N-(4-ethoxyphenyl)-retinamide (4-EPR) | Hydroxyl (-OH) group replaced by an ethoxy (-OCH₂CH₃) group | all-trans-retinoic acid, p-phenetidine | To serve as a stable internal standard for analytical chromatography. | mdpi.com |

| N-(4-trifluromethylphenyl)retinamide (4TPR) | Hydroxyl (-OH) group replaced by a trifluoromethyl (-CF₃) group | all-trans-retinoic acid, 4-(trifluoromethyl)aniline | To investigate the electronic and metabolic role of the hydroxyl group. | nih.gov |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.